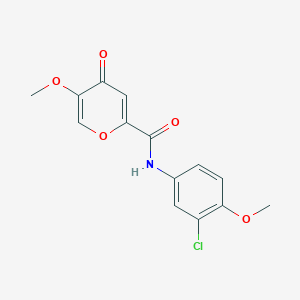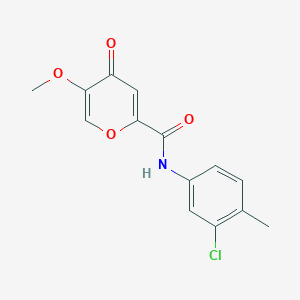
N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the amide is part of a larger pyran ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The pyran ring is substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position. The nitrogen of the carboxamide group is further substituted with a 3-chloro-4-methylphenyl group .Chemical Reactions Analysis
As an amide, this compound could undergo various chemical reactions. For instance, it could be hydrolyzed to yield the corresponding carboxylic acid and amine. It could also participate in condensation reactions with other carboxylic acids or amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The chloro and methoxy substituents could influence its reactivity and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
The oxazine skeleton in this compound offers a promising avenue for drug discovery. Researchers have explored its potential as a scaffold for designing novel bioactive molecules. By modifying the substituents on the pyran ring, scientists can fine-tune its biological activity. Investigating the interactions of N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide with specific protein targets could lead to the development of new therapeutic agents .
Herbicide Research
While not directly related to the compound itself, the herbicide N-(3-chloro-4-methylphenyl)-2-methylpentanamide (a derivative) has been studied. It was applied to tomato (tolerant) and eggplant (susceptible) foliage. Understanding its mode of action and selectivity provides insights into herbicide development .
Boronic Acid Derivatives
The compound 3-chloro-4-methylphenylboronic acid is closely related. Researchers have explored its reactivity and applications in organic synthesis. Boronic acids are versatile building blocks for Suzuki-Miyaura cross-coupling reactions and other transformations .
Materials Science
The crystal structure of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide has been characterized by single-crystal X-ray diffraction. Understanding its packing arrangement and intermolecular interactions is relevant for materials science. Hirshfeld surface analysis provides insights into hydrogen bonding patterns and molecular packing .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-8-3-4-9(5-10(8)15)16-14(18)12-6-11(17)13(19-2)7-20-12/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGPMBCBPSOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


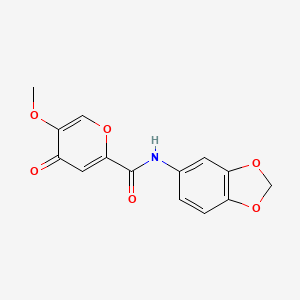

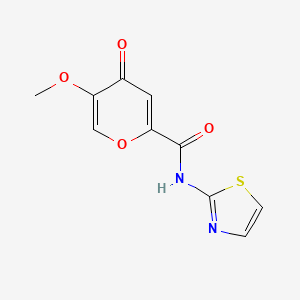


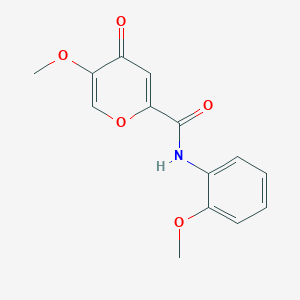

![N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558742.png)
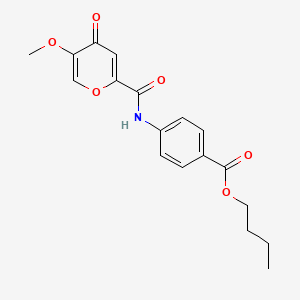
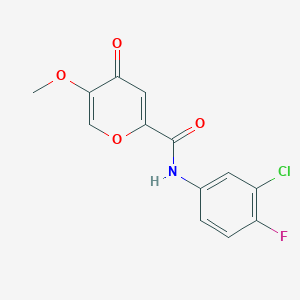

![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558782.png)
